
Quininic acid
Overview
Description
Quininic acid, also known as pyridine-2,3-dicarboxylic acid, is a dicarboxylic acid with a pyridine backbone . It is a colorless solid and is the biosynthetic precursor to Niacin . It is a downstream product of the kynurenine pathway, which metabolizes the amino acid tryptophan .
Synthesis Analysis
Quininic acid is an important metabolite in the kynurenine pathway of tryptophan catabolism leading to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+) . It is generally obtained by the oxidation of quinoline . Oxidants such as ozone, hydrogen peroxide, and potassium permanganate have been used . Electrolysis is also able to perform the transformation .
Molecular Structure Analysis
The molecular formula of Quininic acid is C11H9NO3 .
Chemical Reactions Analysis
Quininic acid plays a significant role in the formation of phenolic compounds from the pyrolysis of chlorogenic acid . It has been found that the quinic acid moiety can contribute more than 40% of the overall phenolic yields in chlorogenic acid pyrolysis .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Extraction and Purification Processes
Quinic acid, a cyclic polyhydroxy carboxylic acid compound, has been explored for its extraction and purification processes. A study by Tuyun and Uslu (2012) investigated the extraction of quinic acid using trioctylamine (TOA) and various solvents. The research found that the TOA + 1-octanol extractant system exhibited the highest synergistic extraction efficiency of 83.191% (Tuyun & Uslu, 2012).
2. Chiral Discrimination and Salt Formation
Quinine, related to quinic acid, has been used as a resolving agent for racemic malic acid, leading to the formation of a quininium salt. Báthori et al. (2014) found that this process resulted in partial chiral discrimination, indicating potential applications in enantiomeric resolution in pharmaceutical synthesis (Báthori et al., 2014).
3. Neurodegenerative Disease Research
Quinic acid derivatives, such as quinolinic acid, have been investigated in the context of neurodegenerative diseases. Foster et al. (1984) explored quinolinic acid's role in disorders like Huntington's disease and epilepsy. Their studies provided insights into its metabolic pathways and potential impact on neurodegenerative conditions (Foster et al., 1984).
4. Analytical Chemistry Applications
Quinine, a derivative of quinic acid, has been utilized in analytical chemistry for imaging reactions. Vitt and Engstrom (1997) used quinine as a fluorescent acid-base indicator to image electrode reactions, demonstrating its potential in analytical methodologies (Vitt & Engstrom, 1997).
5. Biochemical Studies
Quinic acid and its derivatives have also been a subject of biochemical research. Studies by Sakakibara et al. (1962) focused on the chemical properties of quinic acid in relation to peptide bond cleavage, highlighting its significance in biochemical studies (Sakakibara et al., 1962).
6. Excitotoxicity and Neuroprotection
Research has also delved into quinic acid derivatives' roles in neuroprotection and excitotoxicity. For instance, studies have examined the neuroprotective effects of certain compounds against the excitotoxicity induced by quinolinic acid (Braidy et al., 2010).
7. Genetic Engineering and Biosynthesis
Quinic acid's role in genetic engineering and biosynthesis has been explored, particularly in the context of Escherichia coli. Research by Lin Weiping (2015) involved the construction of genetically modified bacteria to produce quinic acid, demonstrating its potential in biotechnological applications (Lin Weiping, 2015).
Mechanism of Action
Target of Action
Quininic acid, also known as Quinolinic acid (QUIN), is a highly selective agonist at the population of glutamate receptors that respond to the synthetic amino acid N-methyl-D-aspartate (NMDA) . These receptors play a crucial role in synaptic plasticity and memory function .
Mode of Action
QUIN interacts with its targets, the NMDA receptors, by acting as an agonist . This means it binds to these receptors and activates them. This activation can lead to neuronal depolarization and an excessive influx of calcium, which can cause neuronal damage .
Biochemical Pathways
QUIN is an endogenous compound, generated via the kynurenine pathway for the oxidation of the essential amino acid tryptophan . This pathway is the major route for the metabolism of tryptophan . The kynurenine pathway metabolites can activate, block, or modulate conventional neurotransmitter receptors .
Pharmacokinetics
It is known that quin is produced in the brain only by activated microglia and macrophages .
Result of Action
The activation of NMDA receptors by QUIN can lead to neurodegeneration . This is consistent with the knowledge that glutamate itself can induce neuronal damage by promoting depolarization and an excessive influx of calcium . Therefore, QUIN has a potent neurotoxic effect .
Action Environment
The action of QUIN can be influenced by various environmental factors. For instance, the production of QUIN can be affected by the activation state of microglia and macrophages in the brain . Furthermore, the kynurenine pathway, which produces QUIN, can be influenced by various factors such as inflammation and immune activation .
Safety and Hazards
Future Directions
Emerging evidence suggests that neuroinflammation is involved in both depression and neurodegenerative diseases . The kynurenine pathway, generating metabolites which may play a role in pathogenesis, is one of several competing pathways of tryptophan metabolism . A disturbed tryptophan metabolism with increased activity of the kynurenine pathway and production of quinolinic acid may result in deficiencies in tryptophan and derived neurotransmitters . While awaiting ongoing research on potential pharmacological interventions on tryptophan metabolism, adequate protein intake with appropriate amounts of tryptophan and antioxidants may offer protection against oxidative stress and provide a balanced set of physiological receptor ligands .
properties
IUPAC Name |
6-methoxyquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLFLUJXWKXUGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323339 | |
| Record name | Quininic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quininic acid | |
CAS RN |
86-68-0 | |
| Record name | Quininic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quininic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quininic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quininic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUININIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS902DD40C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of quininic acid?
A1: Quininic acid has the molecular formula C7H12O6 and a molecular weight of 192.17 g/mol.
Q2: Is there any spectroscopic data available for quininic acid?
A2: While specific spectroscopic data isn't explicitly provided in the provided research, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) have been used to identify and quantify quininic acid in various plant extracts. [, , , ]
Q3: What are the main sources of quininic acid?
A3: Quininic acid is primarily found in various plant sources. It's been identified as a major organic acid in the phloem sap of the Broussonetia papyrifera tree. [, ] It's also found in significant amounts in lingonberries, grapefruit micro- and nanovesicles, and Chinese bayberry juice. [, , ] Additionally, it's present in varying quantities in other fruits like kiwifruit, apples, and mangoes. [, , ]
Q4: Does the concentration of quininic acid vary seasonally in plants?
A4: Yes, research on the Broussonetia papyrifera tree indicates that the concentration of quininic acid in its phloem sap fluctuates throughout the year. The highest content was observed in March. [, ]
Q5: Does quininic acid exhibit any biological activities?
A5: While specific mechanisms of action aren't detailed in the provided research, quininic acid is found alongside other bioactive compounds in various plant extracts. These extracts have demonstrated potential in several areas:
- Antioxidant activity: Lingonberry extract, rich in quininic acid and other phenolic compounds, exhibits potent antioxidant properties. [] Similarly, Ixiolirion tataricum extracts, with notable quininic acid content, show promising antioxidant activity in various assays. []
- Anti-cancer activity: Grapefruit-derived micro- and nanovesicles, containing quininic acid, have shown selective inhibitory effects on cancer cell proliferation in lung, skin, and breast cancer cell lines. []
- Anti-hyperglycemic activity: Ethanol extracts of the wild mushroom Lactarius deliciosus, containing quininic acid, have shown inhibitory effects against α-amylase and α-glucosidase, suggesting potential anti-hyperglycemic properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



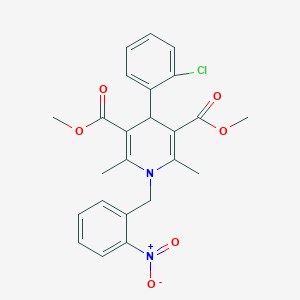



![Tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B183946.png)
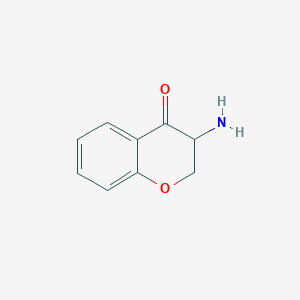

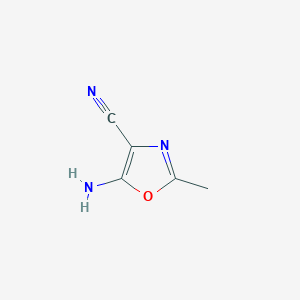
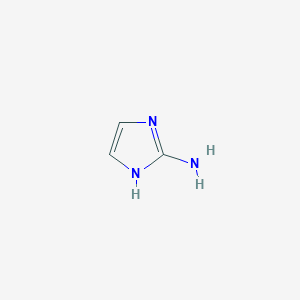
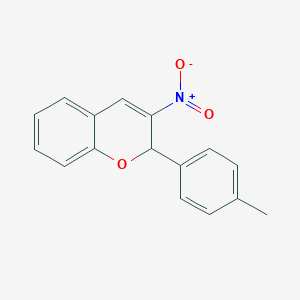


![3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B183959.png)
